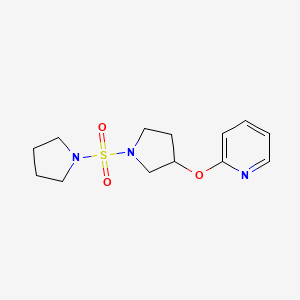
2-((1-(Pyrrolidin-1-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((1-(Pyrrolidin-1-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridine is a complex organic compound featuring a pyridine ring and a pyrrolidine ring connected via an ether linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(Pyrrolidin-1-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridine typically involves the following steps:
Formation of Pyrrolidine Sulfonamide: Pyrrolidine reacts with sulfonyl chloride under basic conditions to form pyrrolidin-1-ylsulfonyl chloride.
Nucleophilic Substitution: The pyrrolidin-1-ylsulfonyl chloride undergoes nucleophilic substitution with 3-hydroxypyridine to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:
Catalysis: Using catalysts to increase reaction rates.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
化学反応の分析
Types of Reactions
2-((1-(Pyrrolidin-1-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridine can undergo various chemical reactions, including:
Oxidation: The pyrrolidine ring can be oxidized to form pyrrolidin-2-one derivatives.
Reduction: Reduction reactions can modify the sulfonyl group.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Pyrrolidin-2-one derivatives.
Reduction: Modified sulfonyl groups.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
2-((1-(Pyrrolidin-1-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for developing new drugs due to its ability to interact with biological targets.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors.
作用機序
The mechanism of action of 2-((1-(Pyrrolidin-1-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine and pyridine rings can bind to active sites, influencing the activity of the target molecules. This interaction can modulate biological pathways, leading to various effects.
類似化合物との比較
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidin-2-one and pyrrolidine-2,5-diones.
Pyridine Derivatives: Compounds such as 2-pyridyl sulfonamides.
Uniqueness
2-((1-(Pyrrolidin-1-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridine is unique due to its combined pyrrolidine and pyridine structure, which provides a versatile scaffold for drug development and organic synthesis. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.
生物活性
2-((1-(Pyrrolidin-1-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and research findings.
Chemical Structure and Synthesis
The compound is characterized by the presence of both pyrrolidine and pyridine rings, which contribute to its biological activity. The synthesis typically involves:
- Formation of Pyrrolidine Sulfonamide : Pyrrolidine reacts with sulfonyl chloride under basic conditions.
- Nucleophilic Substitution : The resulting pyrrolidin-1-ylsulfonyl chloride undergoes nucleophilic substitution with 3-hydroxypyridine to yield the target compound.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The dual ring structure allows for binding at active sites, modulating various biological pathways. Notably, it has been shown to influence cell cycle progression and induce apoptosis in cancer cell lines, suggesting potential applications in oncology.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
Antitumor Activity
Research indicates that derivatives of this compound exhibit significant antitumor properties. For instance, similar pyrrole derivatives have been reported to induce apoptosis in A549 lung cancer cells and arrest cell cycle progression at the G2/M phase .
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor. Its structural similarity to known inhibitors allows it to interact effectively with various targets, including those involved in cancer progression and inflammation.
Research Findings
A review of recent studies highlights several important findings regarding the biological activity of this compound:
Case Studies
- Anticancer Research : A study evaluated a series of pyrrole derivatives for their ability to inhibit tumor growth. The results indicated that compounds with structural similarities to this compound demonstrated potent anticancer effects, leading to further exploration in clinical settings .
- Enzyme Inhibition : In another study, the compound was tested for its ability to inhibit specific enzymes associated with cancer metabolism. The results showed significant inhibition rates comparable to established drugs, suggesting a viable pathway for therapeutic development.
特性
IUPAC Name |
2-(1-pyrrolidin-1-ylsulfonylpyrrolidin-3-yl)oxypyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3S/c17-20(18,15-8-3-4-9-15)16-10-6-12(11-16)19-13-5-1-2-7-14-13/h1-2,5,7,12H,3-4,6,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPCZRXDKFLHDNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)N2CCC(C2)OC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














